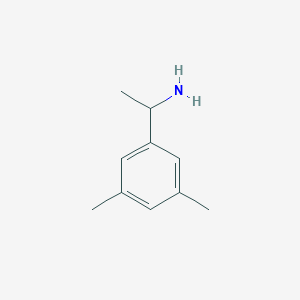
1-(3,5-Dimethylphenyl)ethan-1-amine
Overview
Description
1-(3,5-Dimethylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis of 1-(3,5-Dimethylphenyl)ethan-1-amine involves a two-stage process . In the first stage, 3,5-dimethylacetophenone is dissolved in ethanolic NH3 solution, to which tetrapropylorthotitanate is added. The mixture is stirred for 6 hours at room temperature . In the second stage, sodium tetrahydroborate is added to the reaction solution and the mixture is stirred overnight at room temperature .Molecular Structure Analysis
The IUPAC name for 1-(3,5-Dimethylphenyl)ethan-1-amine is 1-(3,5-dimethylphenyl)ethanamine . The InChI code is 1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(3,5-Dimethylphenyl)ethan-1-amine have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
1-(3,5-Dimethylphenyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 149.23 g/mol .Scientific Research Applications
Chiral Amine Ligands in Catalysis
Research on similar amine ligands has demonstrated their utility in the synthesis of novel chiral palladacycles. These palladacycles, derived from amines like 1-(2,5-dimethylphenyl)-N,N-dimethylethanamine, have been applied in asymmetric hydrophosphination reactions (Yap et al., 2014). Similar amines, such as 1-(2,5-dimethylphenyl)-N,N,2,2-tetramethylpropan-1-amine, have also been synthesized and used in asymmetric hydrophosphanation reactions (Ding et al., 2010).
Synthesis and Structural Analysis
1-(3,5-Dimethylphenyl)ethan-1-amine and its derivatives have been synthesized and structurally evaluated in various studies. For instance, the synthesis and crystal structures of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-ylethan-1-one have been reported, showcasing the chemical versatility of such amines (Kukuljan et al., 2016).
Organocatalysis
In the field of organocatalysis, chiral amines such as (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine have been used to catalyze direct enantioselective Michael additions of aldehydes to vinyl ketones. This demonstrates the potential of chiral amines in facilitating significant stereoselectivity in organic reactions (Melchiorre & Jørgensen, 2003).
Applications in Analytical Chemistry
Amines related to 1-(3,5-Dimethylphenyl)ethan-1-amine have been involved in the synthesis of complex compounds for analytical purposes. For instance, 1-(3,4-dimethylphenyl)-1-[ring-U-14C]phenylethane, a 14C-labeled solvent, was synthesized for applications in biodegradable liquid scintillation counting (Saito & Kurihara, 1991).
Surface-active Comonomers
N-2-Propionic acid-N-3-(2-hydroxy-l-methacryloxy)propyl-3,5-dimethylaniline sodium salt (N35A), synthesized from a derivative of 3,5-dimethylaniline, illustrates the use of dimethylphenyl amines in developing surface-active comonomers for adhesive bonding (Bowen et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRGXSRUZMWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)ethan-1-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


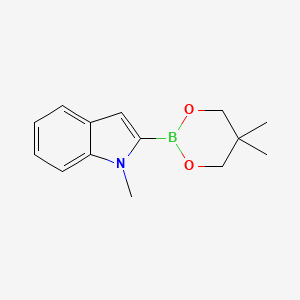
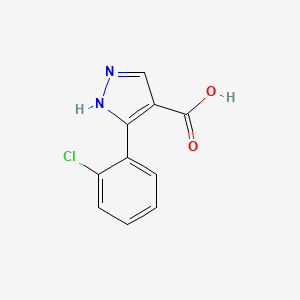
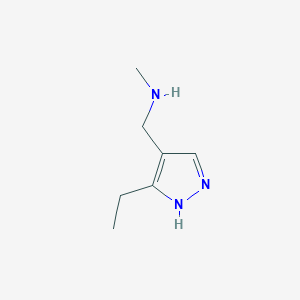
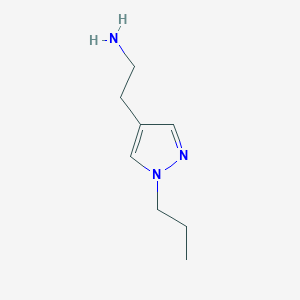
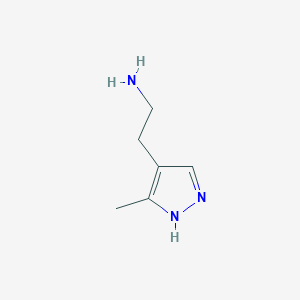


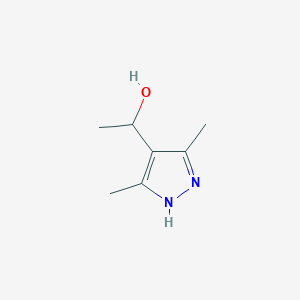
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)
![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)


![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)